molecular formula C15H12N2O6S B8040879 3-(4-methylphenyl)sulfonyl-6-nitro-4H-1,3-benzoxazin-2-one

3-(4-methylphenyl)sulfonyl-6-nitro-4H-1,3-benzoxazin-2-one

Cat. No.: B8040879
M. Wt: 348.3 g/mol
InChI Key: JOVNIBVLUJKRJG-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)sulfonyl-6-nitro-4H-1,3-benzoxazin-2-one is a heterocyclic compound that features a benzoxazine core with sulfonyl and nitro substituents. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both electron-withdrawing and electron-donating groups on the benzoxazine ring makes it a versatile intermediate for further chemical modifications.

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-6-nitro-4H-1,3-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O6S/c1-10-2-5-13(6-3-10)24(21,22)16-9-11-8-12(17(19)20)4-7-14(11)23-15(16)18/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVNIBVLUJKRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)sulfonyl-6-nitro-4H-1,3-benzoxazin-2-one typically involves the following steps:

    Sulfonylation: The sulfonyl group is introduced by reacting the nitrated intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine. This reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. Continuous flow reactors may be employed to ensure consistent reaction conditions and efficient heat management. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Solvents: Dichloromethane, ethanol, dimethylformamide.

Major Products

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Benzoxazines: Formed by nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3-(4-methylphenyl)sulfonyl-6-nitro-4H-1,3-benzoxazin-2-one serves as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound’s structural features make it a candidate for drug development. Its derivatives have been studied for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The presence of the nitro group, in particular, is of interest due to its role in bioactivation processes.

Industry

In the materials science field, this compound can be used in the synthesis of polymers and advanced materials. Its ability to undergo various chemical reactions makes it suitable for creating materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The biological activity of 3-(4-methylphenyl)sulfonyl-6-nitro-4H-1,3-benzoxazin-2-one is largely influenced by its ability to interact with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can enhance the compound’s binding affinity to specific proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methylphenyl)sulfonyl-4H-1,3-benzoxazin-2-one: Lacks the nitro group, which may result in different reactivity and biological activity.

    6-nitro-4H-1,3-benzoxazin-2-one: Lacks the sulfonyl group, affecting its solubility and interaction with biological targets.

    3-(4-chlorophenyl)sulfonyl-6-nitro-4H-1,3-benzoxazin-2-one: The presence of a chlorine atom instead of a methyl group can alter the compound’s electronic properties and reactivity.

Uniqueness

The combination of the sulfonyl and nitro groups in 3-(4-methylphenyl)sulfonyl-6-nitro-4H-1,3-benzoxazin-2-one provides a unique balance of electronic effects, making it a versatile intermediate for further chemical transformations. Its structural features allow for a wide range of applications in different fields, distinguishing it from other similar compounds.

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